molecular formula C23H19FN2O4 B11364435 N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11364435
M. Wt: 406.4 g/mol
InChI Key: PQKOGUHTWSFPFZ-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, furan, methoxyphenyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and compounds containing fluorophenyl, furan, or methoxyphenyl groups. Examples include:

Uniqueness

What sets N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H19FN2O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H19FN2O4/c1-28-19-10-6-17(7-11-19)22-13-21(25-30-22)23(27)26(15-20-3-2-12-29-20)14-16-4-8-18(24)9-5-16/h2-13H,14-15H2,1H3

InChI Key

PQKOGUHTWSFPFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)F)CC4=CC=CO4

Origin of Product

United States

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